molecular formula C15H19BClF3O4 B13911831 2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13911831
M. Wt: 366.6 g/mol
InChI Key: DJUXOHMPFLKHQV-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro substituent, and a methoxymethoxy group on the phenyl ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with a boronic ester precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules and drug candidates.

    Medicine: As an intermediate in the development of pharmaceuticals.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which participates in transmetalation reactions with palladium catalysts. This process involves the transfer of the boronic ester group to the palladium center, facilitating the formation of new carbon-carbon bonds. The trifluoromethyl and chloro substituents enhance the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which provide enhanced reactivity and selectivity in chemical reactions. The presence of the trifluoromethyl group increases the compound’s stability and resistance to degradation, making it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

C15H19BClF3O4

Molecular Weight

366.6 g/mol

IUPAC Name

2-[3-chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BClF3O4/c1-13(2)14(3,4)24-16(23-13)10-6-9(22-8-21-5)7-11(17)12(10)15(18,19)20/h6-7H,8H2,1-5H3

InChI Key

DJUXOHMPFLKHQV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)Cl)OCOC

Origin of Product

United States

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